REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][CH:11]=[CH2:12])[CH:6]=[CH:7][C:8]=1[OH:9].[CH2:13]([O:15][SiH:16]([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19])[CH3:14]>[Pt].[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.C(O)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][CH2:11][CH2:12][Si:16]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[O:15][CH2:13][CH3:14])[CH:6]=[CH:7][C:8]=1[OH:9] |f:3.4.5|
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1O)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at a temperature in the range from 50 to 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four-neck flask provided with a stirrer, a reflux condenser, a dropping funnel
|
Type
|
CUSTOM
|
Details
|
was reacted while the mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1O)CCC[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.88 mol | |
AMOUNT: MASS | 289 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |